3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
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Overview
Description
3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a pyridine ring and substituted with a nitrophenyl group and an acrylic acid moiety.
Preparation Methods
The synthesis of 3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be achieved through various synthetic routes. . This process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, while the acrylic acid moiety can participate in nucleophilic addition reactions.
Condensation: The imidazo[1,2-a]pyridine core can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory, antiviral, and anticancer activities
Mechanism of Action
The mechanism of action of 3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells . The nitrophenyl group and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,2-a]pyridine-3-acetic acids: These compounds have similar core structures but different functional groups, resulting in diverse biological activities.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13N3O4 |
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Molecular Weight |
323.30 g/mol |
IUPAC Name |
(E)-3-[6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13N3O4/c1-11-5-7-15-18-17(12-3-2-4-13(9-12)20(23)24)14(19(15)10-11)6-8-16(21)22/h2-10H,1H3,(H,21,22)/b8-6+ |
InChI Key |
DJJQHLKMKWKKCN-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C2/C=C/C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-])C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
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